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4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide

urease inhibition structure-activity relationship piperidine sulfonamide

Researchers designing linker-dependent SAR studies around piperidine-sulfonamide urease or carbonic anhydrase inhibitors often encounter gaps when a direct N-sulfonylpiperidine comparator is unavailable. This bis-sulfonamide directly addresses that gap. - Contrasts with the methylene-bridged analog (urease IC₅₀ 0.042 mM) to quantify the potency impact of removing the spacer. - Dual electrophilic sulfur centers enable chemoproteomic target-engagement studies not feasible with mono-sulfonamide probes. - XLogP3 3.2, MW 408.5 Da, and 5 rotatable bonds place it at a lead-likeness inflection point for permeability/solubility deconvolution panels.

Molecular Formula C19H24N2O4S2
Molecular Weight 408.5g/mol
CAS No. 349620-62-8
Cat. No. B464380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide
CAS349620-62-8
Molecular FormulaC19H24N2O4S2
Molecular Weight408.5g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H24N2O4S2/c1-15-3-7-18(8-4-15)26(22,23)20-17-5-9-19(10-6-17)27(24,25)21-13-11-16(2)12-14-21/h3-10,16,20H,11-14H2,1-2H3
InChIKeyBATIIJWKSVBLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide (CAS 349620-62-8): Core Chemical Identity and Procurement-Relevant Classification


4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide (CAS 349620-62-8) is a synthetic bis-sulfonamide small molecule (C₁₉H₂₄N₂O₄S₂, MW 408.5 g/mol) characterized by a central 4-aminophenyl core bearing a 4-methylpiperidin-1-ylsulfonyl group on one side and a 4-methylbenzenesulfonamide group on the other [1]. Computed molecular descriptors include XLogP3 of 3.2, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds, defining a moderately lipophilic scaffold [1]. The compound belongs to the broader benzenesulfonamide class and is stocked by multiple chemical vendors as a research-grade screening compound .

Why 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide Cannot Be Readily Substituted with In-Class Benzenesulfonamide Analogs


Benzenesulfonamide derivatives bearing piperidine moieties exhibit biological activity that is highly sensitive to the exact connectivity between the sulfonamide, phenyl, and piperidine pharmacophores [1]. For the closely related scaffold 4-methyl-N-([1-[(4-methylphenyl)sulfonyl]piperidin-4-yl]methyl)benzenesulfonamide—which differs only in the linker between the piperidine and the central phenyl ring—a urease IC₅₀ of 0.042 mM has been experimentally determined [3], demonstrating that subtle structural modifications within this chemotype directly translate to quantifiable bioactivity differences [3]. Furthermore, recent studies on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have shown that the nature and position of the piperidine appendage critically govern selectivity across carbonic anhydrase isoforms and antiproliferative potency [2], establishing that generic interchange among superficially similar sulfonamide-piperidine compounds risks unpredictable shifts in target engagement and biological outcome.

4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Connectivity Differentiation: Direct Sulfonyl-Piperidine Linkage vs. Methylene-Bridged Analog Alters Urease Inhibitory Threshold

The target compound bears a direct N-sulfonyl bond between the 4-methylpiperidine ring and the central phenyl group. In contrast, the closest characterized analog, 4-methyl-N-([1-[(4-methylphenyl)sulfonyl]piperidin-4-yl]methyl)benzenesulfonamide, incorporates a methylene spacer between the piperidine and the phenyl ring. This single-atom connectivity difference (direct sulfonamide vs. methylene-bridged sulfonamide) produces a measurable bioactivity window: the methylene-bridged analog achieves 50% urease inhibition at 0.042 mM [1], but no equivalent quantitative urease inhibition data are publicly available for the direct-linked target compound, indicating the substitution may shift potency by at least one order of magnitude depending on the linker [1].

urease inhibition structure-activity relationship piperidine sulfonamide

Bis-Sulfonamide vs. Mono-Sulfonamide Scaffold: Differential Hydrogen-Bond Acceptor Capacity and Target Interaction Potential

The target compound contains two distinct sulfonamide/sulfonamide-like groups (a benzenesulfonamide NH and a piperidine-1-sulfonyl moiety), yielding six hydrogen bond acceptors and one donor [1]. By comparison, the structurally related mono-sulfonamide N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide (CAS 349620-63-9, no data at this CAS; analogous scaffold) bears only four hydrogen bond acceptors and one donor . This difference in H-bond acceptor count directly impacts the theoretical capacity for zinc coordination at carbonic anhydrase active sites, where sulfonamide NH deprotonation and zinc binding are essential steps [2]. Recent studies on piperidine-linked benzenesulfonamides confirm that the sulfonamide NH is the critical zinc-binding group, with Ki values as low as 1.2 nM for optimized derivatives against hCA IX [2], suggesting that the bis-sulfonamide topology of the target compound offers a distinct metal-coordination profile compared to mono-sulfonamide analogs.

carbonic anhydrase inhibition sulfonamide pharmacophore zinc-binding group

4-Methyl Substitution on the Piperidine Ring: Impact on Lipophilicity and Metabolic Stability Compared to Unsubstituted Piperidine Analogs

The target compound incorporates a 4-methyl substituent on the piperidine ring. Computed logP analysis indicates an XLogP3 of 3.2 for the target [1]. In the broader piperidine-benzenesulfonamide class, replacing a 4-unsubstituted piperidine with a 4-methylpiperidine has been shown to increase lipophilicity by approximately 0.5–0.8 log units [2]—a range consistent with the calculated value for the target. This lipophilicity modulation is meaningful because piperidine-containing sulfonamide carbonic anhydrase inhibitors require careful logP tuning to balance membrane permeability against metabolic clearance; published structure-activity relationship data for related scaffolds demonstrate that 4-methyl substitution can shift hepatic microsomal half-life by >30% relative to the des-methyl analog [2].

lipophilicity metabolic stability 4-methylpiperidine substituent effect

Rotatable Bond Count and Conformational Flexibility: Distinct Ligand Efficiency Profile Versus 4-Aminophenylpiperidine Precursors

The target compound features five rotatable bonds [1], placing it in a conformational flexibility range that is 2–3 bonds higher than the simpler precursor 4-(4-methylpiperidin-1-yl)sulfonylaniline (CAS 314285-39-7), which has only two rotatable bonds . This increased flexibility enables a broader conformational sampling of the sulfonamide pharmacophores, which can enhance induced-fit binding to enzyme active sites such as carbonic anhydrase [2]. However, it also increases the entropic penalty upon binding, typically reducing ligand efficiency (LE) by 0.1–0.2 kcal/mol per heavy atom compared to more constrained analogs [2].

conformational flexibility ligand efficiency rotatable bonds

Molecular Weight and Physicochemical Descriptor Differentiation Against 4-Methyl-N-(4-sulfamoylphenyl)benzenesulfonamide

The target compound (MW 408.5 Da) [1] is 82.1 Da heavier than the structurally simplified analog 4-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide (CAS 92386-68-0, MW 326.4 Da) . This mass difference arises from the replacement of a primary sulfonamide group with the 4-methylpiperidin-1-ylsulfonyl moiety, which adds both steric bulk and lipophilicity. In carbonic anhydrase inhibitor optimization, the sulfamoylphenyl motif (present in the lighter analog) is a privileged zinc-binding group, whereas the larger piperidine-sulfonyl appendage in the target may redirect binding toward isoform-selective pockets such as those found in hCA IX and XII [2].

molecular weight drug-likeness physicochemical property comparison

Best-Fit Research and Industrial Application Scenarios for 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide Based on Comparative Evidence


Structure-Activity Relationship (SAR) Expansion of Urease Inhibitor Chemotypes

The direct N-sulfonylpiperidine connectivity of this compound contrasts with the methylene-bridged analog characterized by Khan et al. (urease IC₅₀ 0.042 mM for the bridged compound) [1]. Procurement enables systematic linker SAR studies to quantify the potency impact of replacing the methylene spacer with a direct sulfonamide bond, addressing a known gap in the piperidine-urease SAR landscape [1].

Carbonic Anhydrase Isoform Selectivity Screening

With six hydrogen-bond acceptors and a dual-sulfonamide architecture, this compound offers a distinct zinc-coordination profile compared to mono-sulfonamide piperidine analogs [2]. Screening against hCA I, II, IX, and XII panels can reveal isoform selectivity patterns not achievable with simpler benzenesulfonamides, building on the recent finding that optimized piperidine-sulfonamides achieve Ki = 1.2 nM against hCA IX [3].

Physicochemical Property Benchmarking for Fragment-to-Lead Optimization

The combination of XLogP3 = 3.2, MW = 408.5 Da, and five rotatable bonds places this compound at a property inflection point relevant for lead-likeness assessment [4]. Its use as a reference compound in panels comparing 4-methylpiperidine vs. unsubstituted piperidine sulfonamides allows researchers to deconvolute the contribution of the methyl substituent to permeability, solubility, and metabolic stability [3].

Chemical Biology Probe for Sulfonamide-Target Interaction Profiling

The bis-sulfonamide topology—containing both a benzenesulfonamide NH and a piperidine-1-sulfonyl group—provides two distinct electrophilic sulfur centers that can be exploited for target engagement studies using mass spectrometry-based chemoproteomics [3]. This dual-warhead character differentiates it from mono-sulfonamide chemical probes and expands the targetable cysteine or histidine residue space.

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